molecular formula C18H15F3N2O4 B178689 Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate CAS No. 160436-50-0

Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate

Cat. No.: B178689
CAS No.: 160436-50-0
M. Wt: 380.3 g/mol
InChI Key: JGOADFHNFGETPH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused furo[2,3-b]pyridine core. Its molecular formula is C₁₈H₁₅F₃N₂O₄, with a molecular weight of 404.32 g/mol (calculated from isotopic data in ). The structure includes:

  • Furo[2,3-b]pyridine core: A bicyclic system combining furan and pyridine rings.
  • Trifluoromethyl group (-CF₃): Enhances lipophilicity and metabolic stability .
  • Ethyl ester group: Modifies solubility and bioavailability .

This compound is synthesized via multi-step reactions involving cyclization of pyridine precursors with halogenated aryl groups under basic conditions (e.g., sodium hydride in DMF or THF) . Purification typically employs chromatography or recrystallization .

Properties

IUPAC Name

ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O4/c1-3-26-17(24)15-14(22)13-11(18(19,20)21)8-12(23-16(13)27-15)9-4-6-10(25-2)7-5-9/h4-8H,3,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOADFHNFGETPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)N=C(C=C2C(F)(F)F)C3=CC=C(C=C3)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160436-50-0
Record name ET 3-AMINO-6-(4-MEO-PHENYL)-4-(TRIFLUOROMETHYL)FURO(2,3-B)PYRIDINE-2-CARBOXYLATE
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Biological Activity

Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate, a compound with the molecular formula C18_{18}H15_{15}F3_3N2_2O4_4 and CAS number 160436-50-0, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 380.32 g/mol
  • Molecular Structure : The compound features a furo[2,3-B]pyridine core with trifluoromethyl and methoxyphenyl substituents, which may influence its biological interactions.

Anticancer Potential

Recent studies have highlighted the anticancer properties of various furo[2,3-B]pyridine derivatives. This compound is believed to exert its effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown efficacy in inhibiting key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (Histone Deacetylases) . These enzymes are crucial for DNA synthesis and epigenetic regulation, respectively.
  • Molecular Docking Studies : Computational studies suggest that the compound may interact favorably with various biological targets, indicating potential as an anticancer agent. For instance, molecular docking simulations have demonstrated binding affinities that could inhibit cancer cell growth pathways .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Furo[2,3-B]pyridine derivatives have been reported to exhibit activity against various bacterial strains. Although specific data on this compound is limited, related analogs have shown promising results in inhibiting microbial growth through disruption of cellular processes .

Study on Anticancer Efficacy

A recent study investigated the anticancer effects of a series of furo[2,3-B]pyridine derivatives, including this compound. The findings indicated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50_{50} values comparable to established chemotherapeutic agents. The study emphasized the importance of structural modifications in enhancing bioactivity .

Mechanistic Insights

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways. This apoptotic effect is mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, highlighting its potential as a therapeutic agent in oncology .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against MCF-7 cells
Enzyme InhibitionInhibition of thymidylate synthase and HDAC
AntimicrobialPotential activity against bacterial strains

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have evaluated the compound's efficacy against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism of action appears to involve the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Antimicrobial Properties

Research indicates that derivatives of furo[2,3-B]pyridine compounds exhibit antimicrobial activities. This compound has been tested against various bacterial strains, showing effective inhibition, which suggests potential applications in treating bacterial infections .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods involving multi-step reactions that utilize starting materials like ethyl cyanoacetate and various trifluoromethylated aromatic compounds.

Heterocyclization Reactions

The compound can be synthesized via heterocyclization reactions that involve the formation of the furo-pyridine ring system. These reactions often use catalysts such as triflic anhydride to facilitate the cyclization process, yielding high purity products suitable for biological testing .

Structural Modifications

Further structural modifications can enhance the compound's biological activity and selectivity. For example, substituting different functional groups on the aromatic ring or altering the amino group can lead to derivatives with improved pharmacological profiles .

Case Study 1: Inhibition of CDK2

In a controlled study, this compound was tested for its inhibitory effects on CDK2 in vitro. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer agents .

Case Study 2: Antimicrobial Testing

A series of derivatives including this compound were screened against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating infections caused by these pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its substitution pattern and core structure. Below is a detailed comparison with structurally analogous derivatives:

Structural and Functional Comparisons

Compound Name Molecular Formula Key Structural Differences Impact on Properties Biological Activity References
Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate C₁₇H₁₂BrF₃N₂O₃ Bromine replaces methoxy group at position 6 Higher molecular weight (429.19 g/mol); increased halogen-dependent reactivity Antimicrobial activity against E. coli and S. aureus
Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate C₁₇H₁₂ClF₃N₂O₃ Chlorine replaces methoxy group Enhanced electrophilicity; altered binding affinity Potential anticancer activity (in vitro screening)
Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate C₁₂H₁₂N₂O₂S Thieno[2,3-b]pyridine core (sulfur atom) replaces furo core Increased aromaticity; altered electronic properties Kinase inhibition (inflammatory diseases)
Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate C₁₂H₁₀N₂O₃ Cyano group replaces amino and trifluoromethyl groups Reduced hydrogen-bonding capacity; lower metabolic stability Antimicrobial activity (broad-spectrum)
Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate C₁₆H₁₂F₃N₂O₃S Methyl ester; thieno core with 5-methylfuran substituent Enhanced rigidity; improved target selectivity Antiviral activity (mechanism under study)

Key Trends and Insights

Halogen vs. Methoxy Substituents :

  • Bromine or chlorine at position 6 enhances antibacterial activity but reduces solubility compared to the methoxy group .
  • Methoxy groups improve pharmacokinetic profiles due to moderate polarity .

Core Heteroatom (O vs. S): Furo[2,3-b]pyridine derivatives (oxygen-containing) exhibit higher metabolic stability than thieno analogs (sulfur-containing), which show stronger kinase inhibition .

Trifluoromethyl Group :

  • The -CF₃ group universally enhances lipophilicity and resistance to oxidative metabolism across analogs, making it critical for prolonged biological activity .

Amino Group Position: The 3-amino group in the target compound facilitates hydrogen bonding with biological targets, a feature absent in cyano- or methyl-substituted analogs .

Preparation Methods

Step 1: Formation of Pyridine-Oxyacetate Intermediate

The synthesis begins with the preparation of ethyl {[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate. This intermediate is synthesized via nucleophilic substitution between 3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinol and ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds at 60–70°C for 8–12 hours in anhydrous dimethylformamide (DMF), yielding the oxyacetate derivative in 75–80% purity.

Step 2: Introduction of the Amino Group

The cyano group at the 3-position is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. This step is conducted in ethanol at ambient temperature under 3–4 bar pressure, achieving quantitative conversion. The resulting ethyl {[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate is isolated via vacuum filtration and recrystallized from ethyl acetate.

Step 3: Cyclization to Furopyridine Core

The key cyclization step employs sodium ethoxide (NaOEt) in ethanol at reflux (78°C) for 6–8 hours. The reaction follows the Thorpe-Ziegler mechanism, where the ethoxide base deprotonates the active methylene group, inducing nucleophilic attack on the adjacent carbonyl carbon. This forms the fused furo[2,3-b]pyridine ring system. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding the target compound in 65–70% isolated yield.

Table 1: Reaction Conditions for Cyclization

ParameterValue
BaseSodium ethoxide (1.2 equiv)
SolventAnhydrous ethanol
Temperature78°C (reflux)
Duration6–8 hours
Yield65–70%

Alternative Route via Enamine Acylation and Cyclocondensation

A modified approach reported by Kurbatov et al. (2021) utilizes enamine chemistry to construct the furopyridine scaffold.

Enamine Formation

Morpholine reacts with 4-methoxyacetophenone in anhydrous benzene to form the corresponding enamine. This intermediate is acylated with ethyl chloroacetate in the presence of triethylamine (TEA), yielding an O-alkylated compound.

Cyclocondensation with 2-Cyanoacetamide

The acylated enamine undergoes cyclocondensation with 2-cyanoacetamide in ethanol under basic conditions (diethylamine, 0.5 equiv). The reaction proceeds at 50°C for 24 hours, forming the pyridine precursor. Subsequent treatment with NaOEt induces cyclization, analogous to the Thorpe-Ziegler mechanism, to generate the furo[2,3-b]pyridine core. This method achieves a comparable yield (68–72%) but requires stringent moisture control.

Optimization of Trifluoromethyl Group Incorporation

The trifluoromethyl (-CF₃) group at the 4-position is introduced via two strategies:

Direct Fluorination

Early attempts used trifluoromethylation of a brominated pyridine intermediate using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-1,2-benziodoxol-3(1H)-one) in dichloromethane. However, this method suffered from low regioselectivity (<50% yield).

Pre-Functionalized Building Blocks

Modern protocols employ 4-(trifluoromethyl)pyridine derivatives as starting materials. For example, 3-cyano-4-(trifluoromethyl)-6-(4-methoxyphenyl)pyridin-2-ol is synthesized via Suzuki-Miyaura coupling between 4-methoxyphenylboronic acid and a trifluoromethyl-substituted pyridine bromide. This approach improves regioselectivity and reduces side reactions.

Analytical Characterization and Quality Control

The final product is characterized using:

  • ¹H NMR (DMSO-d₆): δ 7.59 (d, J = 8.8 Hz, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 6.88 (s, 2H, NH₂), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.82 (s, 3H, OCH₃), 1.34 (t, J = 7.1 Hz, 3H, CH₃).

  • HPLC : Purity >95% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Table 2: Spectral Data Summary

TechniqueKey Signals
¹H NMRδ 7.59 (Ar-H), 4.32 (OCH₂CH₃), 3.82 (OCH₃)
¹³C NMRδ 161.2 (C=O), 159.8 (CF₃), 114.5 (Ar-C)
HRMSm/z 381.1023 [M+H]⁺ (calc. 381.1020)

Q & A

Q. How to address low crystallinity issues during X-ray analysis?

  • Recrystallize from mixed solvents (e.g., EtOAc/hexane) to improve crystal packing. For stubborn cases, use synchrotron radiation (e.g., Diamond Light Source) to collect high-resolution data from microcrystals .

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